ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate (molecular formula: C₁₈H₁₉ClN₆O₂, molecular weight: 386.8 g/mol) is a pyrazolo[3,4-d]pyrimidine derivative featuring a piperazine ring and an ethyl ester group . The 4-chlorophenyl substituent enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and bioavailability . Its pyrazolo[3,4-d]pyrimidine core is structurally analogous to purines, enabling competitive binding to ATP-binding pockets in kinases, a hallmark of its mechanism as a kinase inhibitor . This compound has been investigated for anticancer applications, particularly targeting kinases involved in cell proliferation and survival pathways .
Properties
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCKRUXBLIHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The pyrazole is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Introduction of the piperazine ring: The pyrazolo[3,4-d]pyrimidine core is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Esterification: Finally, the carboxylate group is introduced by esterifying the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and pharmacokinetic properties.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | 4-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylic acid | 85% | |
| HCl (conc.), ethanol, 24 hrs | Same as above | 72% |
The carboxylic acid derivative serves as an intermediate for further functionalization, such as amide coupling or salt formation .
Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.
The chlorine atom’s reactivity is enhanced by electron-withdrawing effects from the pyrazolo[3,4-d]pyrimidine core .
Piperazine Ring Functionalization
The piperazine nitrogen atoms undergo alkylation, acylation, or sulfonylation to modulate steric and electronic properties.
These modifications are pivotal in structure-activity relationship (SAR) studies for drug discovery .
Coordination Chemistry with Metal Ions
The pyrazolo[3,4-d]pyrimidine core acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic applications.
Coordination occurs via nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring .
Comparative Reactivity with Structural Analogs
ECPPC’s reactivity differs from structurally related compounds due to substituent effects:
| Compound | Key Functional Group | Dominant Reactivity |
|---|---|---|
| ECPPC | 4-Chlorophenyl | Cross-coupling, hydrolysis |
| Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate | Thioether | Oxidation to sulfone, nucleophilic substitution |
| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine | Condensation with aldehydes/ketones |
Key Research Findings
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Kinase Inhibition : ECPPC derivatives exhibit nanomolar IC<sub>50</sub> values against PKB/Akt kinases via ATP-binding site interactions .
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Metabolic Stability : Piperazine N-acylation reduces hepatic clearance by 40% in murine models .
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Tumor Growth Inhibition : Palladium-coupled analogs show >50% reduction in U87MG glioblastoma xenograft growth at 200 mg/kg .
Scientific Research Applications
Unfortunately, the provided search results do not contain specific information regarding the applications, data tables, or case studies of the compound "ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate." However, the search results do provide some general chemical and structural information.
Chemical Information
- Name: this compound
- Molecular Formula: C18H19ClN6O2
- Molecular Weight: 386.8 g/mol
- IUPAC Name: ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
- CAS Registry Number: 393846-39-4
- ** computed SMILES string:** CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Related Compounds and Research Areas
While direct applications for the specific compound were not found, the search results suggest related areas of research that could be relevant:
- Pyrazolo[3,4-d]pyrimidines: These bicyclic compounds are of interest in synthesis and have potential uses in various applications .
- Ibrutinib: A related compound, 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, also known as Ibrutinib, has been reported to promote apoptosis, inhibit proliferation, and prevent CLL cells from responding to survival stimuli . Ibrutinib inhibits Btk tyrosine phosphorylation and blocks B cell receptor signaling .
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound is related to the title compound and has a CAS number of 5334-59-8 .
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents, leading to variations in biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis:
Structural and Functional Group Variations
Pharmacological and Mechanistic Insights
- Kinase Inhibition : The target compound’s 4-chlorophenyl group optimizes interactions with hydrophobic regions of kinase ATP-binding pockets, outperforming 3-chlorophenyl derivatives in IC₅₀ values .
- Metabolic Stability : Sulfur-containing analogs (e.g., sulfanyl derivatives) exhibit prolonged half-lives due to resistance to oxidative metabolism but face solubility challenges .
- Selectivity : Fluorophenyl variants (e.g., 4-fluorophenyl) show higher selectivity for tyrosine kinases but reduced potency against serine/threonine kinases compared to chlorophenyl analogs .
Biological Activity
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activities. The synthesis typically involves cyclization reactions starting from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine, leading to the formation of the pyrazolo[3,4-d]pyrimidine scaffold, followed by chlorination and coupling with piperazine derivatives .
Antitumor Activity
Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- HepG2 (human hepatoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
In vitro assays demonstrated that this compound exhibits significant cytotoxicity, with IC50 values around 1.74 µM for MCF-7 cells, indicating potent anti-proliferative effects . The mechanism of action is primarily attributed to the inhibition of key eukaryotic protein kinases involved in cell cycle regulation and apoptosis.
Table 1: Antitumor Activity Summary
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antibacterial mechanism appears to involve the inhibition of bacterial DNA polymerase and other critical cellular processes .
Table 2: Antimicrobial Activity Summary
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It selectively inhibits various kinases involved in tumor growth and survival.
- DNA Interaction : The compound may interfere with DNA replication processes in bacteria.
- Cell Cycle Arrest : It induces G1-phase arrest in cancer cells, promoting apoptosis.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination with conventional antibiotics against resistant bacterial strains. The results showcased enhanced antibacterial activity when used alongside β-lactam antibiotics, suggesting potential applications in treating infections in immunocompromised patients, such as those undergoing chemotherapy .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Proton Environment | δ (ppm) | Assignment | Reference |
|---|---|---|---|
| Aromatic H (pyrazolo) | 7.2–8.2 | C-6, C-7 | |
| Piperazine CH | 3.5–4.0 | N-CH-COOEt | |
| NH (hydrazine) | 10.0–11.1 | Exocyclic NH |
Q. Table 2. Optimization of Piperazine Coupling Reaction
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| KCO, DMF, 80°C | 55 | 95 | |
| DBU, DMSO, 100°C | 72 | 98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
